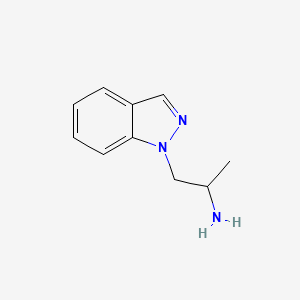
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a benzene ring substituted with three methoxy groups and an isocyanoethyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized for scalability and safety. For example, the use of tosyl chloride as a dehydrating agent in combination with sodium hydrogen carbonate and water offers a more environmentally friendly approach . This method avoids the use of toxic and corrosive reagents, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in various reactions, such as nucleophilic addition and cycloaddition, to form new chemical bonds . These reactions often involve the formation of intermediates that can further react to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanoethylbenzene
- 3-(2-Isocyanoethyl)indole
- 2-Isocyanopyrimidine
Uniqueness
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes . This makes it distinct from other isocyanides that may not have such substituents.
Properties
CAS No. |
165459-75-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-(2-isocyanoethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H15NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8H,5-6H2,2-4H3 |
InChI Key |
ZQMBKJSONUTTKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)

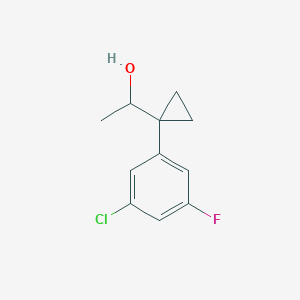
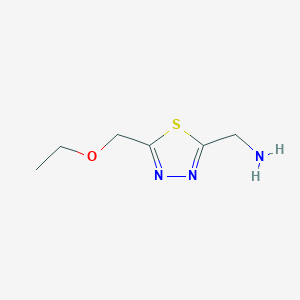
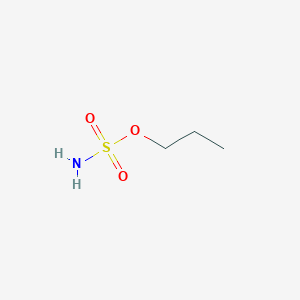

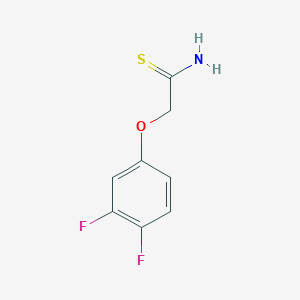
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
